N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(3-Ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a benzenesulfonamide core linked to a quinoxalin-2-yl moiety substituted with a 3-ethoxypropylamino group. The ethoxypropyl side chain may influence lipophilicity and membrane permeability, critical factors in drug bioavailability.
Properties
IUPAC Name |
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-14-8-13-20-18-19(22-17-12-7-6-11-16(17)21-18)23-27(24,25)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVJJGORIMCNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives have been shown to exhibit promising activity against alpha-glucosidase and alpha-amylase. This suggests that the compound may interact with these enzymes, potentially inhibiting their activity.
Biochemical Pathways
Given the reported activity against alpha-glucosidase and alpha-amylase, it can be inferred that the compound may influence carbohydrate metabolism.
Result of Action
Based on the reported activity of similar quinoxaline derivatives, it can be speculated that the compound may exert inhibitory effects on certain enzymes, potentially leading to alterations in cellular metabolic processes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide is not clearly defined in the available literature. Factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action.
This compound, like other quinoxaline derivatives, holds promise for a wide range of biological applications, and continued research in this area is warranted.
Biological Activity
N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes, including growth, proliferation, and survival, making it a significant target for cancer therapeutics.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of PI3K, which plays a pivotal role in the signaling pathways that regulate cell metabolism and growth. By inhibiting PI3K, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Inhibition of Cell Proliferation : In vitro studies showed that this compound significantly reduces the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 0.5 to 5 µM depending on the cell line studied .
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptotic cell populations, as evidenced by Annexin V staining. The compound activates caspase pathways, particularly caspase-3 and -9, suggesting a mitochondrial-mediated apoptotic pathway .
Anti-inflammatory Activity
Research has also suggested that this compound exhibits anti-inflammatory properties:
- Inhibition of Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
- Reduction of Inflammatory Markers : In animal models, administration of this compound resulted in decreased levels of inflammatory markers in tissues affected by induced inflammation .
Case Study 1: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 1.5 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 0.5 | 85 |
| 1 | 70 |
| 5 | 30 |
Case Study 2: In Vivo Anti-inflammatory Effects
In a murine model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 8.5 |
| Low Dose (10 mg/kg) | 5.0 |
| High Dose (50 mg/kg) | 2.5 |
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide has shown promise in inhibiting the proliferation of various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that quinoxaline derivatives exhibit selective cytotoxicity against breast cancer cell lines. The compound was found to disrupt the cell cycle and promote apoptosis through the activation of caspases .
Antimicrobial Properties
The sulfonamide group in the compound contributes to its antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA replication.
Case Study:
Research highlighted in Antimicrobial Agents and Chemotherapy indicates that sulfonamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate biosynthesis .
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has made it a subject of interest in biochemical research. It is particularly relevant in studies involving kinases and other enzymes implicated in disease processes.
Case Study:
A recent investigation into the inhibitory effects of quinoxaline derivatives on protein kinases revealed that these compounds can effectively modulate kinase activity, leading to altered cellular signaling pathways associated with cancer progression .
Neuroprotective Effects
Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties, making them candidates for studying neurodegenerative diseases.
Case Study:
In vitro studies have indicated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Treatment of Inflammatory Diseases
The anti-inflammatory properties associated with sulfonamide compounds suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
Clinical trials investigating sulfonamide-based therapies have shown promising results in reducing inflammation markers and improving patient outcomes in chronic inflammatory conditions .
Drug Development Platforms
This compound serves as a scaffold for developing new drugs targeting various diseases. Its structural versatility allows for modifications that can enhance efficacy and reduce toxicity.
Research Insight:
Drug discovery platforms are increasingly utilizing quinoxaline derivatives to create libraries of compounds for high-throughput screening against a range of biological targets, thereby accelerating the drug development process .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Alkylamino Side Chain
N-{3-[(3-Methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
- Molecular Formula : C₁₉H₂₂N₄O₃S
- Key Difference: Methoxy group (OCH₃) replaces ethoxy (OC₂H₅) in the propylamino side chain.
- This compound (CAS 714255-00-2) is commercially available, indicating its relevance in research .
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide (WAY-613473)
- Molecular Formula : C₂₀H₁₆N₄O₃S
- Key Difference: Hydroxyphenyl substituent replaces the ethoxypropylamino group.
- Implications : The hydroxyl group enhances polarity, improving water solubility but possibly reducing blood-brain barrier penetration. This compound (CAS 301357-74-4) is marketed as a research chemical, suggesting utility in kinase inhibition studies .
Substituent Variations on the Benzenesulfonamide Core
N-(3-((3-Methoxypropyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide
- Molecular Formula : C₂₀H₂₄N₄O₃S
- Key Difference : 3,4-Dimethyl groups on the benzenesulfonamide core.
- This compound (CAS 714917-58-5) is produced by Hangzhou Jhechem Co., highlighting industrial interest .
4-[3-(Substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamides
- Key Difference : Thioureido (-NH-CS-NH-) substituents at the 4-position of the benzene ring.
- Implications : Thioureido groups can enhance metal-binding capacity and radiosensitizing properties, as reported in anticancer evaluations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between anthranilic acid derivatives and isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcoholic solvents. Key steps include:
-
Reagent Selection : Use substituted anthranilic acids (e.g., 2-amino-5-fluorobenzoic acid) to introduce functional diversity .
-
Optimization : Adjust reaction time, solvent polarity, and stoichiometry to improve yields (e.g., yields range from 53% to 90% depending on substituents) .
-
Characterization : Confirm purity via melting point analysis, NMR (e.g., δ 7.50 ppm for SO₂NH₂ protons), and ESI-MS (e.g., [M−H]⁺ at m/z 332–350) .
- Data Table : Synthetic Parameters for Analogous Compounds
Q. How are structural ambiguities resolved in NMR characterization of benzenesulfonamide derivatives?
- Methodological Answer :
- Proton Assignment : Use D₂O exchange experiments to identify labile protons (e.g., SH at δ 13.16 ppm) and distinguish SO₂NH₂ (δ 7.50 ppm) from aromatic protons .
- 13C NMR Analysis : Assign carbons via DEPT-135 or HSQC to resolve overlapping signals (e.g., quinoxaline carbons at δ 160–177 ppm) .
- Contradiction Resolution : Compare experimental data with computational predictions (e.g., ChemDraw or Gaussian) to validate assignments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of benzenesulfonamide derivatives with enhanced bioactivity?
- Methodological Answer :
-
Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the quinoxaline core to modulate electronic properties and binding affinity .
-
Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide groups) .
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Biological Validation : Test cytotoxicity via MTT assays (e.g., IC₅₀ values against HCT-116 or MCF-7 cell lines) and correlate with substituent effects .
- Data Table : Cytotoxicity of Analogous Compounds
| Compound | Cell Line (IC₅₀, μg/mL) | Key Substituents |
|---|---|---|
| 3h | HCT-116: 12.5 | 6-Fluoro |
| 3k | MCF-7: 18.3 | 8-Methyl |
| Source: Adapted from |
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Theoretical Alignment : Link discrepancies to limitations in force fields (e.g., AMBER vs. CHARMM) or solvation models .
- Experimental Refinement : Perform free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Case Study Example : If a derivative shows lower-than-predicted inhibition, re-evaluate protonation states or tautomeric forms using pH-dependent NMR .
Q. How can process control in chemical engineering improve scalability of benzenesulfonamide synthesis?
- Methodological Answer :
- Separation Technologies : Optimize membrane filtration or chromatography to isolate intermediates (e.g., 3-isothiocyanato-benzenesulfonamide) .
- Process Simulation : Use Aspen Plus to model reaction kinetics and identify bottlenecks (e.g., solvent recycling for cost reduction) .
- Quality Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction progression .
Methodological Framework Integration
Q. How to align experimental design with theoretical frameworks in benzenesulfonamide research?
- Methodological Answer :
- Guiding Principle : Base hypotheses on enzyme inhibition mechanisms (e.g., carbonic anhydrase IX targeting) to define measurable outcomes .
- Conceptual Models : Use Hansch analysis to correlate logP values with cellular permeability .
- Iterative Refinement : Update models using Bayesian statistics to incorporate new SAR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
